molecular formula C7H11N3O2S B2502873 Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate CAS No. 2111066-86-3

Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate

Cat. No.: B2502873
CAS No.: 2111066-86-3
M. Wt: 201.24
InChI Key: VPDJTMQBSCSYNK-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate is a heterocyclic compound that contains a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloroacetate with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require refluxing the mixture in an appropriate solvent like ethanol to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-5-9-10-7(8-2)13-5/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDJTMQBSCSYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=C(S1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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